Benzoic acid,4-diamino-6-pteridinyl)methyl]amino]benzoyl]amino]butyl]amino]carbonyl
Beschreibung
Contextualization within Antifolate Chemotherapy Research
Talotrexin is positioned within the broader field of antifolate chemotherapy, which aims to exploit the reliance of rapidly proliferating cancer cells on folate metabolism for nucleotide synthesis. nih.govtandfonline.com Antifolates target enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), and 5′-amino-4-imidazolecarboxamide ribonucleotide transformylase (AICARFT). nih.govtandfonline.com Talotrexin specifically targets DHFR, an enzyme critical for reducing dihydrofolate to tetrahydrofolate, a key step in the folate pathway necessary for DNA synthesis. nih.govtandfonline.commedchemexpress.comnih.gov
Overview of Talotrexin's Unique Attributes as a Classic Antifolate Analogue
Talotrexin is described as a classic antifolate analogue. medchemexpress.com It exhibits potent inhibitory activity against DHFR. medchemexpress.comresearchgate.net Studies have shown that talotrexin binds tightly to DHFR, with an inhibitory constant (Ki) of 0.35 pmol/L, which is reported to be 15-fold lower (indicating higher affinity) than that of methotrexate (B535133). nih.govtandfonline.com Talotrexin is also reported to be among the best substrates for the reduced folate carrier (RFC), a primary transporter for classical antifolates into cells, demonstrating a submicromolar Kt for the human carrier. nih.govresearchgate.net
Historical Development in Preclinical Oncological Research
The historical development of talotrexin includes its synthesis by A. Rosowsky and colleagues at Dana Farber. nih.govresearchgate.net It was developed as a nonpolyglutamatable antifolate drug. ncats.io Preclinical studies investigated talotrexin's potential antitumor activity across a range of cancer models. medchemexpress.comglobenewswire.com These studies aimed to evaluate its efficacy by targeting the enzyme DHFR to inhibit DNA synthesis and tumor growth. medchemexpress.comglobenewswire.combiospace.com Preclinical research compared talotrexin to commonly used antifolates like methotrexate, suggesting enhanced cellular entry and greater potency in overcoming polyglutamation-related resistance mechanisms in some contexts. biospace.combioworld.com
Preclinical findings indicated potent anti-tumor activity. globenewswire.comsciencegate.app For example, studies explored its effects in various cancer cell lines and animal models. medchemexpress.combiospace.com Research findings from preclinical studies contributed to the understanding of talotrexin's mechanism of action and its potential advantages as a non-polyglutamatable antifolate with high affinity for DHFR and efficient transport via RFC. nih.govtandfonline.commedchemexpress.comnih.govresearchgate.netbiospace.com
Here is a summary of some preclinical findings:
| Attribute | Talotrexin (PT-523) | Methotrexate (MTX) | Source |
| DHFR Inhibitory Constant (Ki) | 0.35 pmol/L | Approximately 15-fold higher than Talotrexin | nih.govtandfonline.com |
| Cellular Entry Efficiency | Up to 10 times more efficient than MTX | - | biospace.com |
| Potency in overcoming polyglutamation | 10- to 100-fold more potent than MTX | - | biospace.com |
| Polyglutamation | No significant intracellular polyglutamation | Undergoes intracellular polyglutamation | nih.govtandfonline.com |
| Primary Transporter | RFC (submicromolar Kt) | RFC (low micromolar Kt) | nih.govresearchgate.net |
Preclinical Study Example:
One preclinical study investigated talotrexin's effect on A549 tumor growth in mice. Talotrexin administered intravenously at doses of 0-35 mg/kg once weekly for 4 weeks inhibited A549 tumor growth. medchemexpress.com
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
113857-87-7 |
|---|---|
Molekularformel |
C27H27N9O6 |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
2-[[4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C27H27N9O6/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36) |
InChI-Schlüssel |
NYQPLPNEESYGNO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O |
Andere CAS-Nummern |
113857-87-7 |
Synonyme |
N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine PT 523 PT-523 PT523 talotrexin |
Herkunft des Produkts |
United States |
Molecular and Cellular Mechanisms of Talotrexin Action
Dihydrofolate Reductase (DHFR) Inhibition
Talotrexin exerts its primary effect by inhibiting the enzyme dihydrofolate reductase (DHFR). nih.gov DHFR is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a key step in the folate metabolic pathway. wikipedia.orgguidetopharmacology.orgmacsenlab.combmrb.iofishersci.ca By binding to and inhibiting DHFR, talotrexin depletes intracellular pools of THF and its derivatives. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.combmrb.iofishersci.ca
Enzyme Binding Kinetics and Specificity
Talotrexin binds to DHFR, leading to its inhibition. nih.govmacsenlab.comuni.luwikipedia.orgfishersci.cafishersci.ca This binding is a crucial aspect of its mechanism as a folate antagonist. nih.gov Studies have investigated the binding kinetics and specificity of talotrexin for DHFR, demonstrating its potent inhibitory activity against this enzyme. macsenlab.comuni.luwikipedia.orgfishersci.cafishersci.ca
Impact on Folate Metabolism Pathways
The inhibition of DHFR by talotrexin disrupts the normal flow of the folate metabolism pathway. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.combmrb.iofishersci.ca Tetrahydrofolate derivatives are essential cofactors for several enzymes involved in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgguidetopharmacology.orgmacsenlab.comfishersci.ca Enzymes such as thymidylate synthase (TS), glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) rely on these folate cofactors. wikipedia.orgguidetopharmacology.orgmacsenlab.combmrb.iofishersci.ca By reducing the availability of these cofactors, talotrexin effectively starves these crucial biosynthetic pathways. wikipedia.orgguidetopharmacology.orgmacsenlab.combmrb.iofishersci.ca
Consequences for DNA Synthesis and Cell Division
The disruption of folate metabolism, particularly the inhibition of enzymes like thymidylate synthase, directly impacts DNA synthesis. wikipedia.orgguidetopharmacology.orgmacsenlab.comfishersci.ca Thymidylate synthase is responsible for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a precursor for thymidine triphosphate (dTTP), which is required for DNA replication. wikipedia.orgguidetopharmacology.orgmacsenlab.com By inhibiting dTMP synthesis, talotrexin limits the availability of thymidine nucleotides, thereby impeding DNA synthesis. wikipedia.orgguidetopharmacology.orgmacsenlab.comfishersci.ca This inhibition of DNA synthesis ultimately leads to the arrest of cell division and can induce cell death, particularly in rapidly proliferating cells. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.comfishersci.ca
Reduced Folate Carrier (RFC) Specificity and Transport
Cellular uptake of folate antagonists like talotrexin is often mediated by specific transport systems, such as the reduced folate carrier (RFC). nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.comuni.lufishersci.ca Talotrexin is actively transported into cells via the RFC. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.comuni.lu
Mechanisms of Cellular Uptake via RFC
The RFC is a major transporter for reduced folates and antifolates into cells. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.comuni.lu The transport mechanism involves the binding of the folate or antifolate molecule to the carrier protein on the cell surface, followed by translocation across the cell membrane. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.comuni.lu The active transport of talotrexin by RFC is a key factor in its ability to reach intracellular targets like DHFR. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.comuni.lu This transport mechanism also suggests that talotrexin's cellular accumulation is dependent on the expression and function of RFC. nih.govwikipedia.orgguidetopharmacology.orgmacsenlab.comuni.lu
Comparative Analysis of Transport Efficiency (e.g., vs. Methotrexate)
Studies have compared the transport efficiency of talotrexin via RFC with that of other antifolates, such as methotrexate (B535133) (MTX). macsenlab.comwikipedia.org Differences in transport efficiency can influence the intracellular concentration of the drug and, consequently, its pharmacological activity. macsenlab.comwikipedia.org Research findings indicate variations in how efficiently different antifolates are transported by RFC, which can contribute to differences in their cellular uptake and effectiveness. macsenlab.comwikipedia.org For instance, some studies suggest that certain antifolates might be more efficiently retained in cancer cells compared to methotrexate. newdrugapprovals.org Sensitivity to antifolates like talotrexin and others could be restored by transfection of RFC cDNA into cells with impaired transport, highlighting the critical role of RFC in their cellular uptake. researchgate.net
Assessment of Other Folate Transporters (e.g., PCFT, FRα) in Talotrexin Internalization
Cellular uptake of folates and antifolates is mediated by several transport systems, including the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs), such as FRα and FRβ. nih.govveritastk.co.jpmdpi.comfratnow.com These transporters exhibit different affinities and mechanisms of transport. RFC is a major folate transporter widely expressed in mammalian cells and tissues. nih.govveritastk.co.jp PCFT is crucial for intestinal folate absorption and transport into the central nervous system, functioning optimally at acidic pH. nih.govveritastk.co.jpfratnow.comnih.gov Folate receptors, particularly FRα, are high-affinity folate-binding proteins that facilitate internalization via endocytosis. nih.govveritastk.co.jpmdpi.comfratnow.com FRα is often overexpressed in certain carcinomas, making it a target for drug delivery. veritastk.co.jpmdpi.com
While Talotrexin is actively transported into cells by the reduced folate carrier (RFC) and is considered an RFC-specific inhibitor, studies indicate that it shows no significant inhibitory activity towards PCFT or FRα. cancer.govmedchemexpress.com This suggests that RFC is the primary, if not sole, transporter responsible for Talotrexin's cellular entry. cancer.govmedchemexpress.comcuni.cz
Induction of Cellular Stress Responses
Cellular stress responses are a set of genetic programs that enable cells to survive under challenging conditions. biocompare.comqiagen.com These pathways play significant roles in disease progression and resistance to chemotherapy. biocompare.com Anticancer treatments, including cytotoxic drugs like antifolates, are known to activate cellular stress response pathways. nih.gov
Cell Proliferation Inhibition
Talotrexin, by inhibiting DHFR and subsequently disrupting DNA synthesis, effectively inhibits cell proliferation. nih.govcancer.govmedchemexpress.com This is a direct consequence of its mechanism of action as a folate antagonist, which starves rapidly dividing cells of the necessary precursors for DNA replication. nih.govcancer.govcuni.czwikipedia.org Studies have demonstrated that Talotrexin inhibits the proliferation of various cancer cell lines. medchemexpress.com
Apoptotic Pathway Activation
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic drugs eliminate tumor cells. nih.govnih.govactaorthop.org Activation of apoptotic signaling can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. nih.govactaorthop.orgwikipedia.org Talotrexin has been shown to induce apoptosis. medchemexpress.comcorporate-ir.net The induction of apoptosis by antifolates like Talotrexin is often linked to the disruption of nucleotide synthesis and the subsequent accumulation of DNA damage, triggering intrinsic apoptotic pathways. cuni.czactaorthop.org
Preclinical Efficacy Studies of Talotrexin in in Vitro Systems
In Vitro Cytotoxicity and Antiproliferative Activity
In vitro studies have demonstrated the ability of talotrexin to induce cytotoxicity and inhibit the proliferation of various cancer cell lines. This is a key indicator of its potential as an anticancer agent.
Dose-Response Relationships in Cancer Cell Lines
Research has characterized the dose-response relationships of talotrexin in different cancer cell lines. These studies typically involve exposing cancer cells to varying concentrations of talotrexin and measuring the resulting effect on cell viability or proliferation. Such analyses help determine the concentration range at which talotrexin exerts its inhibitory effects and provide data for calculating key parameters like the half-maximal inhibitory concentration (IC50). Preclinical studies suggest that talotrexin demonstrates enhanced antitumor activity in a broad spectrum of cancer models by targeting the enzyme DHFR to prevent DNA synthesis in tumor cells and inhibit tumor growth. ijpsr.infobiospace.com
Spectrum of Activity Across Diverse Cancer Types (e.g., Leukemia, Lung Cancer)
Talotrexin has shown activity across a diverse range of cancer types in preclinical models. Studies have investigated its effects on cell lines derived from various malignancies, including leukemia and lung cancer. The broad spectrum of activity suggests that talotrexin's mechanism of action, the inhibition of DHFR, is relevant across different cellular contexts and genetic backgrounds of cancer. Talotrexin has demonstrated enhanced antitumor activity in a broad spectrum of cancer models. ijpsr.infobiospace.com Leukemia cells also showed resistance to nonpolyglutamatable antifolates like talotrexin in CSF relative to media. researchgate.net
Comparison of Potency with Other Antifolates in Cellular Models
Comparative studies in cellular models have evaluated the potency of talotrexin relative to other commonly used antifolate drugs, such as methotrexate (B535133) (MTX), pemetrexed, raltitrexed, edatrexate, trimetrexate, lometrexol, and piritrexim. These comparisons are important for understanding the potential advantages of talotrexin over existing therapies. Preclinical studies suggest that talotrexin, as compared to methotrexate, enters into cells up to 10 times more efficiently and demonstrates 10- to 100-fold more potency in overcoming polyglutamation, a well-established mechanism of antifolate resistance. ijpsr.infobiospace.com Talotrexin also binds more tightly to its anti-tumor target DHFR. biospace.com Newer antifolates have been designed with a higher affinity toward DHFR, e.g., talotrexin, with a 15-fold increased affinity when compared with MTX. nih.gov Leukemia cells showed resistance to 2 additional nonpolyglutamatable antifolates (talotrexin and piritrexim) in CSF relative to media. researchgate.net
Here is a table summarizing some comparative data points from the search results:
| Antifolate | Comparison Point | Talotrexin vs. Antifolate | Source |
| Methotrexate | Cellular Entry | Enters cells up to 10 times more efficiently. | ijpsr.infobiospace.com |
| Methotrexate | Potency (Polyglutamation) | 10- to 100-fold more potent in overcoming resistance. | ijpsr.infobiospace.com |
| Methotrexate | DHFR Binding Affinity | Binds more tightly to DHFR. | biospace.com |
| Methotrexate | DHFR Affinity | 15-fold increased affinity compared to MTX. | nih.gov |
| Piritrexim | Resistance in CSF (Leukemia) | Leukemia cells showed resistance to both in CSF vs media. | researchgate.net |
Cellular Assays for Target Engagement
Cellular assays are employed to confirm that talotrexin interacts with its intended molecular target, DHFR, within the cellular environment and to assess the downstream effects on the folate pathway.
DHFR Activity Assays in Cell Lysates
DHFR activity assays in cell lysates are used to directly measure the inhibition of the DHFR enzyme by talotrexin. These assays involve preparing cell extracts and assessing the enzyme's ability to convert dihydrofolate (DHF) to tetrahydrofolate (THF) in the presence of talotrexin. A reduction in DHFR activity in talotrexin-treated cell lysates confirms that the compound is effectively inhibiting its target enzyme within the cellular context. Dihydrofolate reductase (DHFR) is an essential enzyme that participates in folate metabolism and purine (B94841) and thymidylate synthesis in cell proliferation. researchgate.net Human DHFR (hDHFR) activity inhibition results in tetrahydrofolate depletion and cell death. researchgate.net
Folate Pathway Metabolite Analysis in Cultured Cells
Analyzing folate pathway metabolites in cultured cells treated with talotrexin provides a broader understanding of how the compound impacts the intricate network of folate-dependent reactions. By measuring the levels of various folate forms and related metabolites, researchers can assess the extent of metabolic disruption caused by DHFR inhibition. This can include evaluating the depletion of tetrahydrofolate pools and the accumulation of dihydrofolate, consistent with effective DHFR blockade. Dihydrofolate reductase (DHFR) is an essential enzyme that participates in folate metabolism and purine and thymidylate synthesis in cell proliferation. researchgate.net
Advanced In Vitro Models for Efficacy Assessment
Advanced in vitro models offer several advantages over conventional 2D monolayer cultures by providing a more complex and representative environment for evaluating drug efficacy. crownbio.comnih.govresearchgate.net These models aim to mimic key aspects of the in vivo tumor microenvironment, including cell-cell interactions, cell-extracellular matrix interactions, and the formation of gradients in nutrients and oxygen. researchgate.netmdpi.comnih.govmdpi.com
Three-Dimensional Cell Culture Systems (e.g., Spheroids, Organoids)
Three-dimensional cell cultures, such as spheroids and organoids, involve the aggregation of cancer cells into multi-cellular structures that more closely resemble the architecture of solid tumors than 2D cultures. crownbio.comnih.govmdpi.comnih.gov Spheroids are relatively simple 3D aggregates, while organoids are more complex, self-organizing structures derived from stem cells or primary tissue that can replicate key features of the original organ or tumor. crownbio.comnih.govmdpi.com These models can exhibit gradients in proliferation, metabolism, and drug penetration, contributing to differential drug responses observed in vivo. crownbio.comnih.govresearchgate.net
Co-culture Models Simulating Tumor Microenvironment
Co-culture models involve the inclusion of different cell types that constitute the tumor microenvironment alongside cancer cells. researchgate.netmdpi.comimavita.com This can include fibroblasts, immune cells, endothelial cells, and other stromal components. researchgate.net By simulating the complex cellular interactions and signaling pathways present in the in vivo tumor microenvironment, co-culture models can provide insights into how these interactions influence cancer cell behavior and response to therapy. researchgate.netmdpi.com The tumor microenvironment is known to play a significant role in tumor progression and can contribute to drug resistance. researchgate.netmdpi.com
Although co-culture models are increasingly used to study the impact of the tumor microenvironment on drug efficacy, specific detailed research findings and data tables focusing solely on the preclinical efficacy of Talotrexin in these co-culture systems were not found in the reviewed literature. Research utilizing co-culture platforms with other agents has highlighted their potential in modeling tumor-vascular interactions and assessing drug responses in a more complex setting. mdpi.com
Preclinical Efficacy Studies of Talotrexin in in Vivo Animal Models
Antitumor Activity in Xenograft Models
Xenograft models, typically involving the transplantation of human cancer cells or tissues into immunodeficient mice, are widely used to evaluate the antitumor activity of therapeutic agents mdpi.com.
Evaluation in Immunodeficient Murine Models (e.g., A549 NSCLC Xenografts)
Studies have investigated talotrexin's effects in immunodeficient murine models, including those utilizing A549 non-small cell lung cancer (NSCLC) cells altogenlabs.comaacrjournals.org. The A549 cell line, derived from a human lung adenocarcinoma, is a common model for NSCLC research altogenlabs.commeliordiscovery.com.
In one study using A549 human NSCLC carcinoma xenografts in athymic nude mice, treatment with talotrexin alone demonstrated inhibition of tumor growth. When combined with paclitaxel (B517696), a statistically significant inhibition of tumor growth was observed aacrjournals.org.
The following table summarizes the percent change in tumor volume observed in A549 xenograft models treated with talotrexin alone or in combination with paclitaxel:
| Treatment Group | Percent Change in Tumor Volume (Day 30) | Statistical Significance (vs. Control) |
| Talotrexin (15 mg/kg) Alone | Not specified in snippet | Not specified in snippet |
| Talotrexin (25 mg/kg) Alone | Significantly lower than control | p < 0.05 aacrjournals.org |
| Talotrexin (35 mg/kg) Alone | Significantly lower than control | p < 0.05 aacrjournals.org |
| Talotrexin (15 mg/kg) + Paclitaxel (7.5 mg/kg) | 379.5 | p < 0.05 aacrjournals.org |
| Talotrexin (25 mg/kg) + Paclitaxel (7.5 mg/kg) | 214.7 | p < 0.01 aacrjournals.org |
| Talotrexin (35 mg/kg) + Paclitaxel (7.5 mg/kg) | 409.2 | p < 0.05 aacrjournals.org |
Note: Data for talotrexin alone at 15 mg/kg in terms of percent change was not available in the provided snippets, although the text indicates it inhibited tumor growth.
Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, created by directly implanting patient tumor tissue into immunodeficient mice, are considered to more closely reflect the heterogeneity and characteristics of human tumors compared to cell line-derived xenografts mdpi.comoaepublish.comtd2inc.comcrownbio.com. PDX models are increasingly used to predict clinical response and evaluate novel therapies frontiersin.orgoaepublish.comtd2inc.comcrownbio.com. While the provided search results discuss the importance and use of PDX models in cancer research and for evaluating various agents, specific detailed findings regarding talotrexin efficacy in PDX models were not available within the provided snippets. Some results mention PDX models in the context of evaluating therapies for AML and other malignancies crownbio.comdtic.mil.
Efficacy in Syngeneic and Genetically Engineered Mouse (GEM) Models
Syngeneic models involve transplanting tumor cells into immunocompetent mice of the same genetic strain, allowing for the study of the interaction between the tumor and an intact immune system herabiolabs.comchampionsoncology.comcrownbio.com. Genetically Engineered Mouse (GEM) models are created by introducing specific genetic alterations associated with human cancers, leading to spontaneous tumor development mdpi.comnih.gov.
While these models are valuable for preclinical evaluation, particularly for assessing the role of the immune system in antitumor responses herabiolabs.comchampionsoncology.comnih.gov, specific detailed findings on talotrexin efficacy in syngeneic or GEM models were not available within the provided snippets. The search results highlight the utility of these models for studying tumor immunology and evaluating immunotherapies herabiolabs.comchampionsoncology.comnih.gov.
Assessment of Antitumor Immune Responses
Syngeneic and humanized mouse models are particularly useful for assessing antitumor immune responses championsoncology.comnih.govmdpi.com. Humanized mouse models, where immunodeficient mice are engrafted with components of the human immune system, allow for studying the interplay between human tumors and the human immune system nih.govmdpi.com. While the importance of evaluating antitumor immune responses in preclinical models is recognized nih.govmdpi.comdrugtargetreview.com, specific data on how talotrexin influences antitumor immune responses in these models was not found in the provided information.
Translational Animal Models for Specific Malignancies
Translational animal models aim to bridge the gap between preclinical research and clinical application by mimicking specific human malignancies nih.govfrontiersin.org.
Models for Hematological Malignancies (e.g., ALL)
Animal models, particularly mouse models, are important tools for studying hematological malignancies like acute lymphoblastic leukemia (ALL) and evaluating potential therapeutic agents nih.govdovepress.comnih.gov. These models help in understanding disease pathogenesis and assessing the efficacy of new drugs nih.gov. While the provided search results discuss animal models for hematological malignancies, including ALL dovepress.comnih.govnih.govfrontiersin.org, and mention talotrexin's evaluation in childhood acute leukemias and lymphomas in in vitro studies aetna.com, specific detailed findings regarding talotrexin efficacy in in vivo animal models specifically for ALL were not available within the provided snippets.
Due to the limitations of the available search results, it is not possible to generate a thorough, informative, and scientifically accurate article section focusing solely on detailed preclinical efficacy studies of Talotrexin in in vivo animal models for solid tumors (e.g., NSCLC), including specific data tables and detailed research findings, while strictly adhering to all content and source exclusions.
The search results confirm that Talotrexin (also known as PT523) is an antifolate that inhibits dihydrofolate reductase (DHFR) nih.govuni.lunih.govmedchemexpress.com. It has been investigated in preclinical studies and clinical trials cuni.czsciencegate.app. While there are mentions of Talotrexin showing antitumor activity in preclinical models, including lung cancer cell lines and mouse xenografts medchemexpress.comsciencegate.app, the specific, detailed quantitative data (such as tumor growth inhibition percentages, survival rates, and comprehensive study methodologies) required to populate data tables and provide detailed research findings for in vivo solid tumor models were not found within the accessible search results, particularly under the strict exclusion of dosage/administration and safety/adverse effect profiles.
Therefore, the requested section 4.3.2 with the specified content inclusions (data tables, detailed research findings) cannot be fully generated based on the current information.
Mechanisms of Resistance to Talotrexin in Preclinical Models
Target Enzyme Alterations
Resistance to antifolates, including Talotrexin, can arise from alterations affecting the target enzyme, dihydrofolate reductase (DHFR). These alterations can lead to a reduced effective concentration of the drug at its target site or a decreased affinity of the enzyme for the drug.
DHFR Gene Amplification and Overexpression
Amplification of the DHFR gene and subsequent overexpression of the DHFR protein is a well-established mechanism of resistance to antifolates like methotrexate (B535133) in preclinical models and clinical settings cancernetwork.combibliotekanauki.ple-crt.orge-crt.orgnih.govnih.gov. This increase in enzyme levels can titrate out the intracellular concentration of the antifolate, requiring significantly higher drug concentrations to achieve effective enzyme inhibition bibliotekanauki.pl. Studies in various cancer cell lines have demonstrated that exposure to increasing concentrations of antifolates can lead to DHFR gene amplification, resulting in increased DHFR protein levels and a resistant phenotype bibliotekanauki.ple-crt.orgplos.org. While specific detailed data on DHFR gene amplification and overexpression as a primary resistance mechanism solely for Talotrexin in preclinical models is less extensively documented compared to methotrexate, the fundamental mechanism is highly relevant given that DHFR is the primary target of Talotrexin biospace.comtandfonline.comnih.gov. The increased levels of DHFR protein necessitate higher intracellular concentrations of the antifolate to achieve the same degree of enzyme inhibition, thereby conferring resistance bibliotekanauki.ple-crt.org.
Mutations in DHFR Affecting Antifolate Affinity
Point mutations within the DHFR gene can lead to the expression of a modified DHFR enzyme with reduced affinity for antifolates cancernetwork.combibliotekanauki.ple-crt.orge-crt.orgcuni.cz. These mutations can occur both within and outside the enzyme's active site cancernetwork.com. A decreased binding affinity means that higher concentrations of the antifolate are required to effectively inhibit the mutated enzyme, leading to diminished cytotoxic effects cancernetwork.combibliotekanauki.pl. While mutations in DHFR resulting in decreased affinity for methotrexate have been observed in cell lines exposed to increasing drug doses, their prevalence as a major mechanism of acquired resistance in patients treated with methotrexate appears less common bibliotekanauki.plcuni.cz. Given that Talotrexin is designed to bind tightly to DHFR, mutations that alter the enzyme's binding pocket or conformation could potentially impact Talotrexin's inhibitory effectiveness, although specific preclinical data detailing such mutations conferring resistance solely to Talotrexin is limited in the provided search results biospace.com.
Drug Transport Modulations
Efficient cellular uptake and intracellular retention are crucial for the activity of antifolates. Alterations in the transport mechanisms that govern the entry and efflux of these drugs can significantly impact their intracellular concentration and contribute to resistance.
Reduced Folate Carrier (RFC) Impairment or Loss
The Reduced Folate Carrier (RFC), also known as SLC19A1, is a primary transporter responsible for the cellular uptake of reduced folates and many antifolates, including methotrexate and Talotrexin tandfonline.come-crt.orge-crt.orgnih.govcuni.czcuni.czopenaccessjournals.com. Impaired RFC function or reduced expression is a frequent mechanism of resistance to antifolates e-crt.orgnih.govcuni.cznih.gov. This can result from decreased RFC gene expression, mutations disrupting transporter activity, or loss of RFC protein e-crt.orgnih.govcuni.cz. Reduced RFC-mediated uptake leads to lower intracellular concentrations of the antifolate, diminishing its ability to reach and inhibit its target enzyme, DHFR e-crt.orgcuni.cz. Preclinical studies have shown that cell lines with impaired RFC function exhibit resistance to antifolates that rely on this transporter for entry e-crt.orgcuni.cznih.gov. Talotrexin is actively transported into cells by RFC, and therefore, alterations in RFC function are a relevant mechanism of resistance to this compound nih.gov.
Table 1: Impact of RFC Alterations on Antifolate Sensitivity in Preclinical Models (Based on general antifolate resistance studies)
| Antifolate | RFC Status | Effect on Sensitivity (compared to RFC-proficient cells) | Source |
| Methotrexate | Impaired/Low Expression | Decreased Sensitivity (Resistance) | e-crt.orgnih.govcuni.cznih.gov |
| Talotrexin | Impaired/Low Expression | Decreased Sensitivity (Resistance) (Expected) | nih.gov (Talotrexin transported by RFC) |
| Trimetrexate | Not a major RFC substrate | Sensitivity less affected by RFC status | cancernetwork.comnih.govcuni.cz (Lipophilic, enters by diffusion) |
Role of Efflux Pumps (e.g., P-glycoprotein, BCRP) in Antifolate Resistance
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are efflux pumps that can transport a wide variety of substrates out of cells, contributing to multidrug resistance carislifesciences.comnih.govnih.govcarislifesciences.comnih.govfrontiersin.orggrc.orgjidc.orgnih.gov. While Talotrexin is described as unlikely to be associated with P-glycoprotein-mediated multidrug resistance, other efflux pumps like MRPs and BCRP have been implicated in the transport of various antifolates tandfonline.comnih.govnih.govcarislifesciences.com. Overexpression of these efflux pumps can lead to increased extrusion of antifolates from the cell, reducing their intracellular accumulation and conferring resistance tandfonline.comnih.gov. Studies on other antifolates have shown that MRP1 and BCRP can transport these agents, and their increased expression is associated with resistance in preclinical models tandfonline.comnih.govcarislifesciences.com. The extent to which Talotrexin is a substrate for these efflux pumps and the role of their overexpression in Talotrexin resistance in preclinical models warrants further investigation, although its non-polyglutamatable nature might influence its interaction with certain transporters compared to polyglutamated antifolates biospace.comtandfonline.com.
Table 2: Examples of Efflux Pumps Involved in Antifolate Transport (Based on general antifolate resistance studies)
| Efflux Pump | Antifolate Substrates (Examples) | Potential Relevance to Talotrexin | Source |
| P-glycoprotein (P-gp) | Various hydrophobic drugs, some antifolates (less common for hydrophilic) | Unlikely to be a major factor for Talotrexin based on its properties | nih.govnih.gov |
| MRP1 | Various organic anions, including some antifolate monoglutamates and polyglutamates | Potential for transport of Talotrexin (monoglutamate) | tandfonline.comnih.gov |
| BCRP | Various organic anions and neutral molecules, including some antifolates | Potential for transport of Talotrexin | tandfonline.comnih.govcarislifesciences.com |
Alterations in Folate Receptor Expression
Folate receptors (FRs), particularly FRα and FRβ, are glycosylphosphatidylinositol-anchored proteins that can mediate the cellular uptake of folates and some antifolates via endocytosis, especially at low folate concentrations tandfonline.comopenaccessjournals.commdpi.commdpi.com. While RFC is considered the primary transporter for reduced folates and many antifolates at physiological concentrations, FRs can play a role in cellular uptake, particularly in certain cancer types where they are overexpressed tandfonline.commdpi.commdpi.com. Alterations in the expression levels of folate receptors could potentially influence the cellular accumulation of antifolates that are substrates for these receptors tandfonline.commdpi.com. Although RFC is the primary transport route for Talotrexin, changes in FR expression might have a modulatory effect on its uptake in specific cellular contexts, especially if Talotrexin exhibits some affinity for folate receptors tandfonline.comnih.gov. Elevated expression of FRα has been correlated with rapid replication and resistance to treatment in various cancers, suggesting a potential indirect role in resistance mechanisms mdpi.com.
Folate Metabolism Pathway Adaptations
Resistance to antifolate drugs like Talotrexin can involve alterations in the complex folate metabolism pathway, which is essential for nucleotide synthesis and cell proliferation.
Folate Polyglutamylation Deficiency
Folate polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is a crucial process for the intracellular retention and enhanced activity of many classical antifolates, such as methotrexate. nih.govguidetopharmacology.org Polyglutamated antifolates are better retained within cells and exhibit increased affinity for their target enzymes compared to their monoglutamated forms. nih.gov
Talotrexin is characterized as a novel nonpolyglutamatable antifolate drug. wikipedia.orgwikipedia.orgwikipedia.org Preclinical studies suggest that Talotrexin demonstrates significantly greater potency (10- to 100-fold) in overcoming polyglutamylation compared to methotrexate, a well-established mechanism of antifolate resistance. wikipedia.orgwikipedia.org This inherent property of Talotrexin, being non-polyglutamatable, suggests that resistance mechanisms solely based on deficient FPGS activity, which confer resistance to polyglutamylation-dependent antifolates, may be less effective against Talotrexin. wikipedia.orgwikipedia.org Studies on resistance to other antifolates have shown that loss of FPGS activity or transcriptional down-regulation of FPGS can lead to decreased intracellular accumulation of polyglutamates and confer resistance. nih.govwikipedia.orgwikipedia.orgmims.comfishersci.ca However, because Talotrexin does not require polyglutamylation for its activity or retention, FPGS deficiency is not expected to be a primary mechanism of resistance to Talotrexin itself, differentiating it from classical antifolates. wikipedia.org
Bypass Mechanisms for Folate-Dependent Pathways
Resistance to antifolates can also arise through the activation of alternative metabolic pathways that bypass the blocked folate-dependent steps. Antifolates primarily target enzymes involved in the synthesis of purines and thymidylate, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), glycinamide (B1583983) ribonucleotide transformylase (GARFT), and aminoimidazole carboxamide ribonucleotide transformylase (AICARFT). wikipedia.orgwikidata.orgguidetopharmacology.org
While specific bypass mechanisms conferring resistance to Talotrexin in preclinical models are not extensively detailed in the provided information, studies on resistance to other antifolates and cytotoxic agents offer insights into potential adaptations. Resistance can involve alterations in the expression or activity of key enzymes in the de novo synthesis pathways of thymidine (B127349) and purine (B94841) nucleotides, thereby compensating for the inhibition caused by the antifolate. fishersci.se Furthermore, cancer cells can exhibit metabolic plasticity, activating alternative pathways or upregulating salvage pathways to maintain nucleotide pools necessary for survival and proliferation despite the inhibition of folate-dependent synthesis. nih.govmims.com These adaptations allow cells to circumvent the metabolic block imposed by the antifolate, leading to reduced sensitivity.
Cellular Survival and Apoptotic Evasion Mechanisms
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a significant contributor to drug resistance, including resistance to cytotoxic agents like antifolates. pharmakb.comfishersci.ca
Dysregulation of Apoptotic Proteins (e.g., BCL-2 family)
The balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family plays a critical role in regulating the intrinsic apoptotic pathway. fishersci.camims.comrsc.org Dysregulation of this balance, often involving the overexpression of anti-apoptotic proteins such as BCL-2, BCL-xL, and MCL-1, can inhibit the induction of apoptosis by chemotherapeutic agents. pharmakb.comfishersci.camims.comrsc.orgnih.govnih.govwikiskripta.eufishersci.ca
While direct evidence specifically linking Talotrexin resistance to the dysregulation of BCL-2 family proteins in preclinical models is not provided in the search results, this is a well-established mechanism of resistance to various cytotoxic drugs. fishersci.cawikipedia.orgdermatologytimes.com Studies on resistance to other chemotherapies have shown that increased levels of anti-apoptotic BCL-2 proteins can lead to enhanced cellular resistance to apoptosis. dermatologytimes.com Therefore, it is plausible that similar mechanisms involving the altered expression or activity of BCL-2 family members could contribute to acquired resistance to Talotrexin in preclinical settings.
Activation of Alternative Survival Pathways
Cancer cells can also develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby evading drug-induced cell death. nih.govwikipedia.org These pathways can compensate for the inhibitory effects of the drug and provide pro-survival signals.
Resistance mechanisms to targeted therapies often involve alterations in specific signaling pathways such as the PI3K-AKT-mTOR and MAPK pathways, which regulate cell survival, proliferation, and growth. wikipedia.orgnih.gov While these pathways are primarily discussed in the context of targeted therapy resistance, their activation can also contribute to resistance to cytotoxic agents by providing overriding survival signals that counteract the apoptotic effects of the drug. wikipedia.org Studies on general mechanisms of drug resistance highlight that tumors can employ sophisticated strategies involving complex interactions within the tumor microenvironment and the activation of diverse signaling cascades to promote survival. nih.govfishersci.ca Although specific alternative survival pathways activated in response to Talotrexin treatment in preclinical models are not detailed in the provided information, the activation of such pathways represents a potential mechanism by which cells could evade Talotrexin-induced apoptosis and acquire resistance.
Preclinical Pharmacodynamics of Talotrexin
Target Engagement and Modulation in Animal Tissues
Talotrexin exerts its effects by engaging and modulating key enzymes involved in folate metabolism within animal tissues. This interaction is central to its intended therapeutic activity in rapidly dividing cells, such as cancer cells. pfizermedicalinformation.ca
DHFR Inhibition in Tumor and Normal Tissues
A primary target of Talotrexin is dihydrofolate reductase (DHFR), an enzyme vital for converting dihydrofolate (DHF) to tetrahydrofolate (THF). pfizermedicalinformation.cawikipedia.org THF is a critical cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. pfizermedicalinformation.cawikipedia.org By inhibiting DHFR, Talotrexin disrupts the synthesis of these nucleotides, thereby impeding DNA synthesis and cell division. pfizermedicalinformation.ca
Studies have shown that Talotrexin is a potent inhibitor of DHFR. It has been reported to have a significantly lower Ki value (0.35 pM) for DHFR compared to aminopterin (B17811) and methotrexate (B535133) (MTX), indicating a higher binding affinity to the enzyme. cuni.cz This potent inhibition occurs in both tumor and normal tissues, although the selective impact on rapidly proliferating tumor cells is the basis for its potential therapeutic window. pfizermedicalinformation.ca
Cellular Folate Pool Depletion in Vivo
Inhibition of DHFR by Talotrexin leads to a depletion of intracellular reduced folate pools. pfizermedicalinformation.ca This is because the regeneration of THF from DHF is blocked, reducing the availability of folate cofactors required for various metabolic processes, including nucleotide synthesis. pfizermedicalinformation.ca Studies with other antifolates like MTX have demonstrated that DHFR inhibition results in a time- and dose-dependent reduction in key folate species, such as 5-methyltetrahydrofolate (5-methyl-THF). bevital.nopsu.edu While specific in vivo data detailing the extent and kinetics of folate pool depletion by Talotrexin in various animal tissues were not extensively found in the provided snippets, the known mechanism of DHFR inhibition strongly suggests a similar effect on cellular folate pools as observed with other potent antifolates. pfizermedicalinformation.cabevital.no The depletion of these pools ultimately contributes to the inhibition of DNA synthesis and subsequent cell growth arrest or death. pfizermedicalinformation.cabevital.no
Biomarker Identification and Validation in Preclinical Models
Identifying and validating biomarkers in preclinical models is essential for predicting drug response, monitoring target engagement, and understanding mechanisms of resistance. crownbio.comcancer.gov These biomarkers can then potentially be translated to clinical studies. crownbio.comnih.gov
Pharmacodynamic Biomarkers of Response
Pharmacodynamic (PD) biomarkers of response indicate that a drug is hitting its intended target and eliciting a biological effect. cancer.govclinmedjournals.org For Talotrexin, a potent DHFR inhibitor, key PD biomarkers of response in preclinical models would likely include measures of DHFR inhibition and the downstream consequences of folate pathway disruption.
Potential pharmacodynamic biomarkers could include:
Levels of Dihydrofolate (DHF) and Tetrahydrofolate (THF): As Talotrexin inhibits the conversion of DHF to THF, an increase in intracellular DHF levels and a decrease in THF levels would serve as direct indicators of DHFR inhibition. pfizermedicalinformation.ca
Thymidylate Synthase (TS) Activity: TS utilizes a THF derivative for the synthesis of thymidylate, a crucial component of DNA. nih.gov Inhibition of DHFR and subsequent THF depletion would impair TS activity, which could be measured as a PD biomarker. pfizermedicalinformation.ca
Incorporation of Nucleotides into DNA: Reduced availability of purines and pyrimidines due to folate depletion would lead to decreased incorporation of these bases into newly synthesized DNA, serving as a functional PD biomarker. pfizermedicalinformation.ca
Cell Proliferation Markers: Inhibition of DNA synthesis and cell division would be reflected in a decrease in markers of cell proliferation in tumor tissues. pfizermedicalinformation.ca
Validation of these biomarkers in preclinical animal models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), is crucial to ensure they accurately reflect the drug's activity and can potentially predict anti-tumor efficacy. crownbio.comlidebiotech.com
Biomarkers of Resistance Development
Resistance to antifolate drugs like Talotrexin can arise through various mechanisms, and identifying biomarkers associated with these mechanisms in preclinical models is vital for anticipating and potentially overcoming clinical resistance. nih.govnih.gov
Potential biomarkers of resistance development to Talotrexin could include:
Alterations in Folate Transporters: Talotrexin is transported into cells primarily by the reduced folate carrier (RFC). nih.govmedchemexpress.com Decreased expression or function of RFC can lead to reduced intracellular accumulation of the drug, conferring resistance. cuni.cznih.gov Biomarkers could include measuring RFC protein or mRNA levels.
DHFR Gene Amplification or Overexpression: An increase in the copy number or expression level of the DHFR gene can lead to elevated levels of the target enzyme, potentially overcoming the inhibitory effects of Talotrexin. nih.govresearchgate.net Measuring DHFR gene copy number or protein levels could serve as a resistance biomarker.
Mutations in DHFR: Point mutations in the DHFR enzyme can alter its affinity for antifolates, leading to reduced binding and resistance. nih.gov Identifying specific DHFR mutations could act as a predictive biomarker of resistance.
Increased Efflux of Folates/Antifolates: While Talotrexin is less likely to be associated with P-glycoprotein-mediated resistance due to its transport mechanism nih.gov, other efflux transporters could potentially play a role. cuni.cz Biomarkers could involve assessing the expression or activity of relevant efflux pumps.
Alterations in Folylpolyglutamate Synthetase (FPGS): Intracellular polyglutamylation can affect the retention and activity of some antifolates. cuni.cz While Talotrexin is described as nonpolyglutamatable medchemexpress.com, alterations in enzymes involved in folate metabolism, such as FPGS, could potentially influence the cellular folate environment and indirectly impact drug activity or resistance mechanisms to other antifolates. cuni.cznih.gov
Preclinical models of acquired resistance, developed by exposing cancer cells or tumors to increasing concentrations of Talotrexin, are valuable tools for identifying and validating these resistance biomarkers. lidebiotech.com
Preclinical Pharmacokinetics of Talotrexin in Non Human Species
Absorption and Distribution in Animal Models
There is no publicly available information on the absorption and distribution of Talotrexin in animal models. Specific studies detailing its bioavailability, rate of absorption, and the extent of its distribution into various tissues following administration in non-human species have not been identified in the public domain.
Tissue Distribution Analysis
Specific data from tissue distribution analyses of Talotrexin in preclinical animal models are not available in the reviewed literature. Information regarding the concentration of Talotrexin and its potential metabolites in key organs and tissues is required to understand its distribution profile.
Plasma Protein Binding
Quantitative data on the extent of Talotrexin's binding to plasma proteins in different animal species is not publicly accessible. This information is crucial for interpreting pharmacokinetic data and predicting the fraction of the drug that is available to exert its pharmacological effect.
Metabolism and Excretion Pathways in Animal Models
Detailed studies outlining the metabolic pathways and excretion routes of Talotrexin in non-human species have not been published. Understanding how the compound is metabolized and eliminated is fundamental to assessing its potential for drug-drug interactions and predicting its clearance in humans.
Identification of Metabolites
There is no available information identifying the specific metabolites of Talotrexin formed in preclinical animal models. The isolation and characterization of metabolites are essential for a complete understanding of the drug's biotransformation.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
No specific preclinical PK/PD models for Talotrexin have been described in the available literature. Such models are vital for linking the pharmacokinetic profile of a drug to its pharmacological effect, thereby helping to predict efficacy and optimize dosing regimens for clinical studies.
Correlation of Exposure with Efficacy in Animal Models
While numerous sources allude to the potent antitumor activity of talotrexin in preclinical settings, specific pharmacokinetic-pharmacodynamic (PK/PD) data quantitatively linking drug exposure levels to efficacy outcomes in various animal models are not extensively detailed in published literature. bioworld.com Preclinical development of oncology drugs routinely involves establishing a clear relationship between the concentration of the drug in the body over time (exposure) and the resultant inhibition of tumor growth. This is crucial for predicting therapeutic doses in humans.
In the absence of specific data for talotrexin, the general principles of exposure-efficacy correlation in preclinical oncology can be described. Typically, studies in xenograft models, where human tumors are implanted into immunocompromised mice, are conducted. In these models, different dosing schedules of the investigational drug are administered, and both plasma concentrations of the drug and tumor volumes are measured over time. The goal is to establish a relationship between pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) or maximum concentration (Cmax), and the degree of tumor growth inhibition.
For antifolates similar to talotrexin, the duration of exposure above a certain threshold concentration is often a critical determinant of efficacy. This is because these drugs primarily target dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, and sustained inhibition is necessary to halt cell proliferation effectively.
Although specific data tables for talotrexin are not available in the public domain, a hypothetical representation of such data is presented below to illustrate the expected findings from such preclinical studies.
Hypothetical Data Table: Correlation of Talotrexin Exposure with Efficacy in a Murine Xenograft Model
| Dose Group (mg/kg) | Mean Plasma AUC (ng·h/mL) | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 0 |
| 10 | 1500 | 35 |
| 30 | 4800 | 65 |
| 60 | 9500 | 85 |
This table is for illustrative purposes only and does not represent actual experimental data for talotrexin.
Interspecies Scaling Principles and Considerations
Interspecies scaling is a critical step in drug development that uses pharmacokinetic data from multiple animal species to predict the pharmacokinetic parameters in humans. This process is essential for selecting a safe and potentially efficacious starting dose for first-in-human clinical trials. The most common method for interspecies scaling is allometry, which relates physiological parameters to body weight across different species.
The general allometric equation is:
Y = aWb
Where:
Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).
W is the body weight.
a is the allometric coefficient.
b is the allometric exponent.
For many drugs, clearance (CL) and volume of distribution (Vd) scale with body weight with exponents of approximately 0.75 and 1.0, respectively. However, the optimal exponents can vary depending on the drug's specific properties, such as its mechanism of elimination.
Specific studies detailing the interspecies scaling of talotrexin from preclinical species (e.g., mice, rats, dogs) to predict human pharmacokinetics have not been identified in the public literature. The process would typically involve determining key pharmacokinetic parameters in at least three different mammalian species and then applying allometric scaling to predict the human equivalents.
Below is a hypothetical data table illustrating how interspecies scaling for a compound like talotrexin might be presented.
Hypothetical Data Table: Interspecies Scaling of Talotrexin Clearance
| Species | Mean Body Weight (kg) | Mean Clearance (L/h/kg) |
| Mouse | 0.02 | 1.5 |
| Rat | 0.25 | 0.8 |
| Dog | 10 | 0.4 |
| Human (Predicted) | 70 | 0.25 |
This table is for illustrative purposes only and does not represent actual experimental data for talotrexin.
It is important to note that while allometric scaling is a valuable tool, it has limitations. Differences in drug metabolism, plasma protein binding, and transporter activity between species can lead to inaccuracies in predictions. Therefore, other methods, such as physiologically based pharmacokinetic (PBPK) modeling, are often used in conjunction with allometric scaling to refine human pharmacokinetic predictions.
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Talotrexin
Synthetic Routes and Methodologies
The synthesis of pharmaceutical compounds like Talotrexin involves carefully designed routes and methodologies to ensure the production of the desired molecule with high purity and yield.
Historical and Contemporary Approaches to Talotrexin Synthesis
Historically, Talotrexin (also known as PT523) was synthesized by A. Rosowsky and colleagues at Dana Farber in 1988. fishersci.ca This initial synthesis provided the compound for early biological evaluations. While the specific detailed historical or contemporary synthetic routes for Talotrexin were not extensively detailed in the provided sources, the development of active pharmaceutical ingredients (APIs) generally involves meticulous selection and optimization of synthetic pathways. wikipedia.org Contemporary approaches in API synthesis focus on efficiency, scalability, and sustainability, leveraging innovations in route selection and process development, including the potential use of advanced algorithms and computational models to evaluate potential synthetic pathways. wikipedia.orgguidetopharmacology.org
Optimization of Synthetic Yield and Selectivity
Optimization of synthetic yield and selectivity are critical aspects of chemical synthesis in drug development. These processes aim to maximize the amount of the desired product obtained while minimizing the formation of unwanted byproducts. General strategies for optimizing synthetic procedures involve refining reaction conditions such as temperature, pressure, reaction time, solvent choice, and catalyst selection. guidetopharmacology.orgfishersci.ca The goal is to enhance the efficiency and robustness of the synthesis, which is crucial for scaling up production from laboratory to industrial levels. wikipedia.orgfishersci.ca While specific data on the optimization of Talotrexin's synthetic yield and selectivity were not available in the provided literature, these principles are fundamental to the development and production of pharmaceutical compounds. guidetopharmacology.org
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. guidetopharmacology.orgfishersci.ca For Talotrexin, SAR investigations have focused on its interaction with its molecular target, DHFR, and its transport into cells via folate carriers, particularly RFC. uni.lu
Impact of Pterin (B48896) Ring Modifications on DHFR Binding
Talotrexin is classified as a classical antifolate and is an analog of folate, characterized by the presence of a pterin ring. The primary mechanism of action of Talotrexin is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway responsible for reducing dihydrofolate to tetrahydrofolate. fishersci.cauni.lu Antifolates exert their effect by binding to the active site of DHFR, thereby blocking its activity and subsequently inhibiting DNA synthesis and cell division. The pterin ring is a key structural component that interacts with residues within the DHFR binding site. Modifications to the pterin ring system in antifolates are known to impact their binding affinity and inhibitory potency against DHFR. While specific SAR data detailing the precise impact of modifications solely to the pterin ring of Talotrexin on its DHFR binding were not explicitly provided, its classification as a potent DHFR inhibitor underscores the critical role of the pterin core structure in this interaction. fishersci.ca
Design and Synthesis of Talotrexin Analogues
The design and synthesis of Talotrexin and its analogues have been driven by the goal of developing antifolate agents with improved efficacy and favorable pharmacological properties, particularly in overcoming limitations associated with existing antifolates like methotrexate (B535133) researchgate.netgrantome.com. Talotrexin itself is an analogue of aminopterin (B17811), featuring a modified side chain nasa.govnih.govlmu.de.
Synthetic efforts have explored modifications in various parts of the molecule, including the side chain, the p-aminobenzoyl moiety, and the 9,10-bridge grantome.comresearchgate.netnih.gov. These structural alterations aim to modulate key properties such as enzyme binding affinity, cellular transport, and metabolic fate grantome.com.
Specific synthetic strategies employed in the development of Talotrexin analogues have involved reactions such as N-acylation using N-(acyloxy)succinimides or acyl anhydrides, deformylation, reductive amination, N-alkylation, and condensation reactions molaid.comresearchgate.netnih.gov. For instance, Nδ-acyl derivatives of Nα-(4-amino-4-deoxypteroyl)-L-ornithine (APA-L-Orn), a related structure, were synthesized through reactions with N-(acyloxy)succinimides or acyl anhydrides followed by deformylation molaid.com. Another approach involved the preparation of the Nδ-hemiphthaloyl derivative from 4-amino-4-deoxy-N10-formylpteroic acid by reaction with persilylated Nδ-phthaloyl-L-ornithine, followed by deformylation and ring opening molaid.com. The synthesis of deaza analogues has also been described, utilizing reactions like reductive coupling and N-alkylation nih.gov.
SAR studies conducted on these analogues have investigated the impact of these structural changes on their biological activity, including their potency as DHFR inhibitors and their interaction with folate transporters molaid.comgrantome.comresearchgate.net.
Strategies for Overcoming Resistance Mechanisms via Structural Modification
Resistance to antifolate therapy is a significant challenge in cancer treatment, often arising from mechanisms such as impaired drug transport, decreased polyglutamation, and alterations in target enzymes nih.govmedchemexpress.com. Structural modifications of antifolates have been a key strategy to overcome these resistance mechanisms nih.govmedchemexpress.com.
Talotrexin was designed with specific structural features intended to circumvent common resistance pathways. A notable aspect of Talotrexin is its non-polyglutamatable nature, meaning it does not undergo significant intracellular polyglutamation molaid.comnasa.govnih.govmdpi.com. This is a crucial difference from classical antifolates like methotrexate, whose activity and retention are highly dependent on polyglutamation by folylpolyglutamate synthetase (FPGS) nih.govcuni.cz. Resistance to methotrexate can occur due to decreased FPGS activity or increased activity of gamma-glutamyl hydrolase (GGH), which cleaves polyglutamates cuni.cznews-medical.net. By not requiring polyglutamation for activity or retention, Talotrexin can be effective in cells that have developed resistance through these mechanisms nasa.govresearchgate.net. Preclinical studies have suggested that Talotrexin demonstrates potency in overcoming polyglutamation resistance nasa.govresearchgate.net.
Another important resistance mechanism involves impaired transport into cancer cells, often due to reduced function or expression of the reduced folate carrier (RFC) nih.govmedchemexpress.com. Talotrexin exhibits a high affinity for the RFC, which is the primary transporter for many antifolates molaid.comnih.govresearchgate.netcuni.cznih.gov. This high affinity facilitates its efficient cellular uptake, potentially overcoming resistance related to impaired RFC-mediated transport researchgate.net. Studies have shown that resistance to Talotrexin in some human leukemia cells occurs primarily due to impaired transport via RFC medchemexpress.com. Conversely, transfection of RFC cDNA into resistant cells has been shown to restore sensitivity to Talotrexin, indicating the critical role of intact RFC transport for its activity and highlighting how structural modifications leading to high RFC affinity can be a strategy to overcome transport-related resistance mdpi.com.
Structural modifications in other antifolates have also aimed to improve transport or bypass impaired systems. For example, some novel antifolates have been designed to be substrates for other transporters like the proton-coupled folate transporter (PCFT) or to utilize the folate receptor (FR) for entry, particularly in tumors where these transporters are overexpressed cuni.czoncotarget.com. While Talotrexin primarily relies on RFC, the broader strategy of designing antifolates with altered transport characteristics through structural modification is central to overcoming resistance.
Development of Novel Antifolates with Enhanced Target Specificity
The development of novel antifolates with enhanced target specificity is an ongoing area of research aimed at improving therapeutic efficacy and reducing toxicity to normal tissues researchgate.netoncotarget.com. This involves designing compounds that selectively interact with specific cellular targets or utilize specific transport mechanisms that are preferentially expressed or active in cancer cells news-medical.netoncotarget.com.
Talotrexin itself demonstrates enhanced antitumor activity by potently targeting DHFR nasa.govresearchgate.net. It binds to DHFR with high affinity, reportedly 15-fold lower Ki than methotrexate molaid.comresearchgate.net. This tight binding contributes to its potent inhibition of DNA synthesis researchgate.net.
Beyond the primary target enzyme, enhancing specificity can also involve exploiting differences in folate transporter expression between normal and cancerous cells nih.govoncotarget.com. While RFC is ubiquitously expressed, folate receptors (FR-α and FR-β) are often overexpressed on the surface of certain tumor cells, while having limited expression in most normal tissues nih.govoncotarget.com. The proton-coupled folate transporter (PCFT) is also expressed in tumors and is particularly active in the acidic microenvironment often found in solid tumors researchgate.netnih.gov.
The design of novel antifolates has included strategies to selectively target these transporters. For example, some antifolates have been developed as conjugates with folate to facilitate their uptake via the folate receptor medchemexpress.comoncotarget.com. Others have been designed to be selective substrates for PCFT over RFC, with the aim of targeting tumors with high PCFT expression researchgate.netnih.govwayne.edu.
Combinatorial Research Strategies with Talotrexin in Preclinical Settings
Rationales for Combination Therapies
Combination therapy is a cornerstone of modern cancer treatment, offering several advantages over monotherapy in preclinical settings. medrxiv.orginsidescientific.com
Targeting Multiple Pathways
Cancer progression is often driven by the dysregulation of multiple interconnected signaling pathways. researchgate.net Combining talotrexin, which primarily targets DNA synthesis through DHFR inhibition, with agents that modulate other crucial pathways can lead to more comprehensive anti-tumor effects. This approach aims to simultaneously disrupt various processes essential for cancer cell survival, proliferation, and metastasis. insidescientific.com Preclinical studies often explore combinations that target pathways involved in cell growth, survival, angiogenesis, and immune modulation alongside the cytotoxic effects of antifolates. researchgate.netbiochempeg.com
Preclinical Evaluation of Talotrexin Combinations
Preclinical studies evaluating talotrexin combinations employ various in vitro and in vivo models to assess efficacy and understand the underlying mechanisms of interaction. fda.govmdpi.com These evaluations provide crucial data to support the potential clinical translation of promising combinations. fda.gov
Combination with Other Chemotherapeutic Agents (e.g., Paclitaxel)
Combining antifolates with other cytotoxic chemotherapeutic agents is a common strategy in preclinical research. Studies have investigated the potential of combining talotrexin with agents like paclitaxel (B517696). biospace.comnih.gov Paclitaxel is a taxane (B156437) that disrupts microtubule function, leading to cell cycle arrest and apoptosis. wikipedia.orgguidetopharmacology.org Preclinical evaluations of such combinations aim to determine if the distinct mechanisms of action of talotrexin and paclitaxel result in synergistic or additive anti-tumor effects. nih.gov Research in this area involves assessing cell viability, proliferation, and apoptosis in cancer cell lines, as well as evaluating tumor growth inhibition in xenograft models. mdpi.com
While specific detailed research findings on Talotrexin and Paclitaxel combinations in preclinical models were not extensively detailed in the provided search results, the rationale for combining antifolates and taxanes exists, with studies on other antifolate-taxane combinations highlighting the importance of administration sequence for synergistic effects. nih.gov
Combination with Targeted Therapies
Targeted therapies focus on specific molecular abnormalities that drive cancer growth and survival. nih.gov Preclinical investigations are exploring the combination of talotrexin with targeted agents to exploit specific vulnerabilities in cancer cells and potentially overcome resistance to single-agent treatments. biochempeg.comdtic.mil This can involve combining talotrexin with inhibitors of signaling pathways (e.g., EGFR, PI3K/Akt, MAPK), or other molecular targets. researchgate.netbiochempeg.comnih.gov Preclinical studies in this area assess the impact of these combinations on relevant molecular markers, cell signaling, and anti-tumor activity in models harboring specific genetic alterations. mdpi.comnih.gov The goal is to achieve enhanced efficacy through the simultaneous inhibition of complementary pathways. biochempeg.com
Combination with Immunomodulatory Agents
The interaction between the immune system and cancer is a growing area of research. oncotarget.com Preclinical studies are beginning to explore the potential of combining talotrexin with immunomodulatory agents. researchgate.net This approach aims to leverage the body's immune response to target cancer cells, potentially enhancing the effects of chemotherapy and overcoming immune evasion mechanisms. biochempeg.comoncotarget.com While direct preclinical data on talotrexin specifically with immunomodulatory agents was not prominent in the search results, the broader concept of combining chemotherapy with immunotherapies or immunomodulatory drugs is an active area of preclinical investigation, with the goal of achieving synergistic anti-tumor effects. biochempeg.comoncotarget.comfrontiersin.org
Synergistic and Additive Effects in In Vitro and In Vivo Models
Investigating the synergistic or additive effects of drug combinations is a critical component of preclinical evaluation. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, while an additive effect is when the combined effect is equal to the sum of individual effects nih.govresearchgate.net. These interactions can lead to improved therapeutic outcomes and potentially allow for lower doses of each agent, which might mitigate dose-dependent toxicities. Preclinical studies, both in vitro (cell lines) and in vivo (animal models), are employed to characterize these interactions nih.govbioworld.comchampionsoncology.comcancer.gov.
Advanced Research Methodologies and Future Directions
Advanced Preclinical Research Technologies
Advanced preclinical research technologies play a vital role in accelerating the discovery and development of potential therapeutics like talotrexin. These technologies enable more efficient screening, detailed analysis of molecular interactions, and comprehensive understanding of biological responses.
High-Throughput Screening for Novel Modulators and Combination Partners
High-throughput screening (HTS) is an essential component of modern drug discovery, allowing for the rapid testing of large libraries of compounds against specific biological targets or cellular processes bio-rad.compharmtech.com. This technology can be applied to identify novel modulators that enhance talotrexin's activity or to discover synergistic drug combinations nih.govnih.gov. HTS platforms, often incorporating automation and miniaturization, can significantly accelerate the identification of potential drug candidates or optimal process conditions pharmtech.comsbpdiscovery.org. By screening libraries of diverse compounds in combination with talotrexin, researchers can identify agents that improve its efficacy, overcome resistance mechanisms, or broaden its therapeutic spectrum. These screens can utilize various assay formats, including fluorescence-, luminescence-, and absorbance-based assays, as well as high-content imaging for multi-parametric cellular data pharmtech.com.
Computational Modeling and In Silico Approaches (e.g., Molecular Docking, Pharmacophore Modeling)
Computational modeling and in silico approaches are increasingly valuable tools in preclinical research, offering insights into molecular interactions and predicting biological activity ekb.egfrontiersin.org. Techniques such as molecular docking and pharmacophore modeling can be used to study the binding of talotrexin to its primary target, DHFR, and to identify potential off-target interactions ekb.egbepls.com.
Molecular Docking: This technique predicts the preferred orientation of one molecule (e.g., talotrexin) to another (e.g., DHFR) when bound to form a stable complex ekb.egfrontiersin.org. It helps to understand the binding affinity and the specific amino acid residues involved in the interaction bepls.com. Studies have utilized molecular docking to analyze the binding interactions of DHFR inhibitors, including talotrexin bepls.com.
Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target ekb.eg. Ligand-based pharmacophore models can be generated using known DHFR inhibitors, such as talotrexin, to identify novel compounds with similar binding characteristics bepls.comresearchgate.net. Structure-based pharmacophore design can also be employed based on the 3D structure of the target protein frontiersin.org.
These computational methods can guide the design of modified talotrexin analogs with improved binding affinity or reduced off-target binding, and can also be used to virtually screen large databases of compounds to identify potential combination partners or modulators of talotrexin activity frontiersin.orgbepls.comajchem-a.com.
Omics Technologies for Resistance Mechanism Elucidation (e.g., Genomics, Proteomics)
Omics technologies, including genomics, transcriptomics, and proteomics, provide comprehensive insights into the molecular landscape of cells and can be instrumental in understanding mechanisms of resistance to drugs like talotrexin nih.govfrontiersin.orgfrontlinegenomics.com.
Genomics: By comparing the genomes of talotrexin-sensitive and -resistant cells, researchers can identify genetic mutations or alterations that contribute to resistance nih.gov. This could involve changes in the DHFR gene itself, genes involved in drug transport (such as the reduced folate carrier, RFC, which actively transports talotrexin into cells nih.govnih.gov), or genes involved in folate metabolism or downstream pathways.
Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) can reveal changes in gene expression patterns associated with talotrexin resistance nih.gov. This might show altered expression of drug transporters, metabolic enzymes, or survival pathways.
Proteomics: Proteomic analysis (the study of the complete set of proteins) can identify changes in protein abundance or modification that contribute to resistance nih.govfrontlinegenomics.com. This could include increased levels of DHFR protein, altered expression of transport proteins, or changes in proteins involved in cellular stress responses.
Integrating data from these omics technologies can provide a holistic view of the complex mechanisms by which cancer cells develop resistance to talotrexin, guiding the development of strategies to overcome such resistance frontlinegenomics.commdpi.com.
Remaining Preclinical Research Questions
Despite the progress in understanding talotrexin, several key questions remain in the preclinical setting that warrant further investigation.
Elucidation of Lesser-Known Off-Target Effects
While talotrexin is designed to primarily target DHFR, like many drugs, it may interact with other unintended proteins, leading to potential off-target effects drugdiscoverynews.comnih.gov. Identifying these lesser-known off-target interactions is crucial for a complete understanding of talotrexin's pharmacological profile and potential for unintended biological consequences drugdiscoverynews.com. Advanced screening methods and proteomic approaches can be employed to systematically identify proteins that bind to talotrexin besides DHFR drugdiscoverynews.com. Understanding these interactions at a molecular level can help predict potential toxicities or identify novel pathways modulated by talotrexin. Preclinical studies aim to identify off-target interactions early in the drug development process to select candidates with lower risk drugdiscoverynews.com.
Comprehensive Characterization of Long-Term Effects in Preclinical Models
Comprehensive characterization of the long-term effects of talotrexin in relevant preclinical models is essential to evaluate its sustained efficacy and identify any delayed or cumulative effects. While preclinical studies provide initial insights into drug activity, longer-term studies in animal models can reveal how the drug affects disease progression, potential for relapse, and the development of acquired resistance over extended treatment periods. Such studies can also help to understand the impact of chronic exposure on various organ systems in preclinical species, providing valuable data for assessing potential long-term implications. Preclinical cancer models, including genetically engineered mouse models and patient-derived xenografts, are valuable tools for evaluating therapeutic efficacy over time cancer.govcancer.govoncodesign-services.com.
Innovations in Preclinical Model Development
Preclinical model development is a critical aspect of evaluating the potential of drug candidates like Talotrexin. Innovations in this area aim to create systems that more accurately reflect the complex tumor microenvironment and human physiological responses, thereby improving the predictability of clinical outcomes.
Development of More Physiologically Relevant Animal Models
The use of appropriate animal models is fundamental to preclinical research for assessing the efficacy and initial safety profile of drug candidates noblelifesci.comnovartis.comnih.gov. In the context of Talotrexin, preclinical studies have been conducted in a broad spectrum of cancer models to demonstrate its antitumor activity biospace.commarketscreener.comsec.govglobenewswire.com. For instance, studies involving NSCLC xenografts in athymic female nude mice have been employed to evaluate Talotrexin's impact on tumor growth medchemexpress.comchemicalbook.com.
These animal models serve to evaluate the drug's ability to target key enzymes like dihydrofolate reductase (DHFR) and inhibit DNA synthesis in tumor cells biospace.commarketscreener.comsec.gov. Comparisons with existing antifolates, such as methotrexate (B535133), in these models have provided insights into Talotrexin's potentially enhanced properties, including more efficient cellular uptake and greater potency in overcoming polyglutamation resistance biospace.comsec.govijpsr.info.
Data from preclinical studies comparing Talotrexin to methotrexate highlight these differences:
| Feature | Talotrexin | Methotrexate | Source |
| Cellular Entry Efficiency | Up to 10 times more efficient | Standard | biospace.comsec.govijpsr.info |
| Potency (Polyglutamation) | 10- to 100-fold more potent | Standard | biospace.comsec.govijpsr.info |
| Binding Affinity to DHFR | Binds more tightly | Standard | sec.gov |
| Activity in Resistant Cells | Demonstrated activity | Resistance observed | sec.gov |
The development and refinement of these animal models are crucial for providing data that can help prioritize agents for clinical trials and target specific cancer types nih.gov.
Future Translational Research Pathways (Non-Human Focus)
Future translational research involving Talotrexin, with a focus on non-human studies, will continue to build upon preclinical findings to inform drug development pathways and optimize study designs for novel antifolates.
Preclinical Research to Inform Drug Development Pathways
Preclinical research plays a vital role in bridging the gap between basic scientific discovery and clinical applications novartis.comnih.gov. For Talotrexin, preclinical studies have already provided foundational data regarding its mechanism of action as a DHFR inhibitor and its antitumor activity in various cancer models biospace.commarketscreener.comsec.govglobenewswire.com. This information is essential for informing decisions about which cancer types might be most responsive to Talotrexin and for understanding its pharmacological profile novartis.combioworld.com.
Further preclinical research can focus on more detailed investigations into the specific molecular pathways affected by Talotrexin beyond DHFR inhibition, exploring potential synergistic effects with other therapeutic agents in relevant animal models, and evaluating different administration routes in preclinical settings noblelifesci.comnih.gov. The goal is to generate robust data that can support the rational design of future studies.
Strategies for Optimizing Preclinical Study Design for Novel Antifolates
Optimizing preclinical study design is crucial for improving the reproducibility and predictive value of research, ultimately increasing the likelihood of success in clinical trials noblelifesci.comanilocus.comatuka.com. For novel antifolates like Talotrexin, several strategies can be employed.
Key elements of well-designed preclinical studies include defining clear objectives and relevant endpoints, selecting appropriate animal models, optimizing dosing regimens, and ensuring statistical power noblelifesci.comanilocus.com. Future preclinical studies with Talotrexin and other novel antifolates should meticulously consider these factors.
Defining clear objectives involves identifying the specific research questions the study aims to answer, such as evaluating efficacy against particular tumor subtypes or understanding resistance mechanisms noblelifesci.com. Relevant endpoints could include measures of tumor growth inhibition, time to tumor progression, or effects on specific biomarkers noblelifesci.com.
The selection of animal models should be carefully considered to ensure they are appropriate for the specific cancer type being studied and reflect the relevant biological characteristics noblelifesci.comnih.govnih.gov. This might involve using patient-derived xenografts or genetically engineered models that better recapitulate human disease.
Optimizing dosing regimens in preclinical studies is also critical to determine the dose-response relationship and select appropriate administration routes noblelifesci.com. While dosage information for human use is excluded, preclinical studies establish the parameters for further investigation.
Furthermore, incorporating strategies to enhance statistical rigor, such as appropriate sample size calculation and independent replication, is vital for generating reliable data anilocus.com. Considering regulatory requirements during the design phase can also help streamline the translation of preclinical findings noblelifesci.com.
By implementing these optimized study design strategies, future preclinical research on Talotrexin and other novel antifolates can yield more robust and translatable data, accelerating the development of potentially effective cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
